5-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)pentanamide
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Overview
Description
5-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)pentanamide is a chemical compound that belongs to the class of dibenzoazepine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)pentanamide typically involves the reaction of 3-amino-10,11-dihydro-5H-dibenzo[b,f]azepine with appropriate reagents under controlled conditions. One common method involves reacting the amine with acetyl chloride in the presence of a base, followed by catalytic hydrogenation to yield the desired product . Another method involves the reaction of the amine with acetic anhydride under acidic conditions, followed by base-catalyzed hydrogenation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)pentanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby enhancing their availability in the synaptic cleft and exerting antidepressant effects .
Comparison with Similar Compounds
Similar Compounds
Clomipramine: 3-(3,7-Dichloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine hydrochloride.
Desipramine: 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine.
Uniqueness
5-chloro-N-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)pentanamide is unique due to its specific structural features, such as the presence of a chloro group and a pentanamide moiety. These features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H21ClN2O |
---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
5-chloro-N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)pentanamide |
InChI |
InChI=1S/C19H21ClN2O/c20-14-6-5-11-19(23)21-22-17-9-3-1-7-15(17)12-13-16-8-2-4-10-18(16)22/h1-4,7-10H,5-6,11-14H2,(H,21,23) |
InChI Key |
IUPOKFFSJDCYLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)CCCCCl |
Origin of Product |
United States |
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